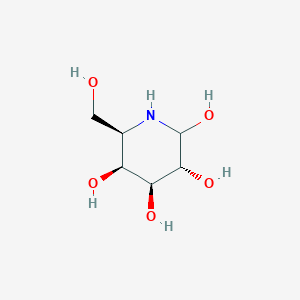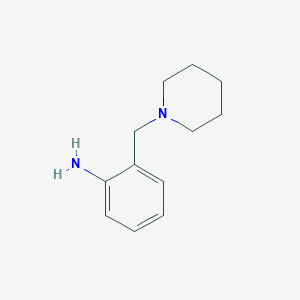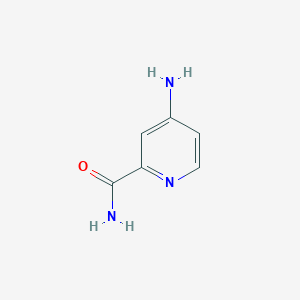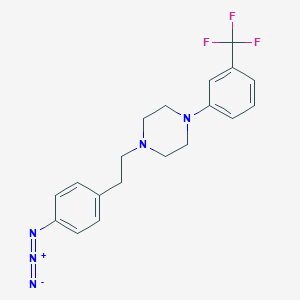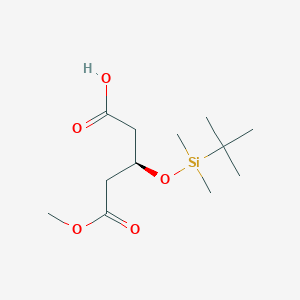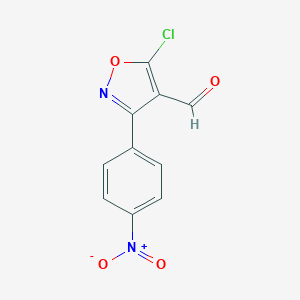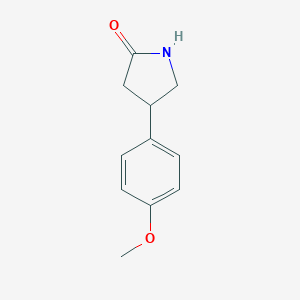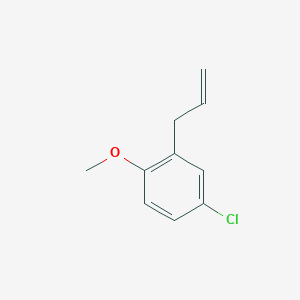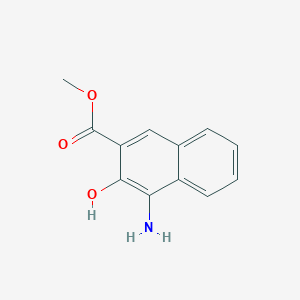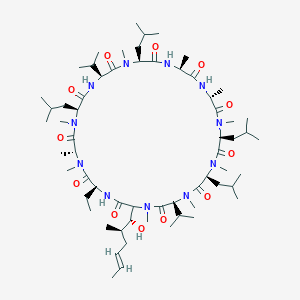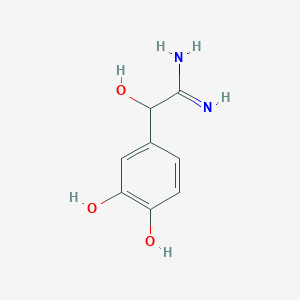
2-(3,4-Dihydroxyphenyl)-2-hydroxyethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydroxyphenyl)-2-hydroxyethanimidamide, commonly known as DHEA, is a natural hormone produced by the adrenal gland. It is known to play a crucial role in regulating various physiological processes in the body, including metabolism, immune function, and mood regulation. DHEA has also been found to have potential therapeutic applications in several health conditions.
作用機序
DHEA acts as a precursor to several other hormones, including testosterone and estrogen. It also interacts with various receptors in the body, including the androgen receptor and the estrogen receptor. DHEA is known to modulate the activity of these receptors, leading to various physiological effects.
Biochemical and Physiological Effects:
DHEA has been found to have several biochemical and physiological effects in the body. It has been shown to increase muscle mass, improve bone density, and reduce inflammation. DHEA may also help improve insulin sensitivity and lipid metabolism, leading to better glucose control and lipid profile.
実験室実験の利点と制限
DHEA has several advantages as a research tool. It is a natural hormone that is produced by the body, making it a safe and non-toxic compound. DHEA is also readily available and relatively inexpensive. However, there are some limitations to using DHEA in lab experiments. The synthesis of DHEA is a complex process that requires specialized equipment and expertise. Also, the effects of DHEA can vary depending on the dose and the route of administration.
将来の方向性
There are several potential future directions for DHEA research. One area of interest is the use of DHEA in the treatment of age-related cognitive decline and dementia. Another potential application is the use of DHEA in the treatment of metabolic disorders, such as diabetes and obesity. Further research is also needed to better understand the long-term effects of DHEA supplementation and its potential interactions with other medications.
In conclusion, DHEA is a natural hormone that has potential therapeutic applications in several health conditions. Its mechanism of action involves interactions with various receptors in the body, leading to various physiological effects. DHEA has several advantages as a research tool, but there are also some limitations to its use. Future research is needed to better understand the potential applications of DHEA and its long-term effects.
合成法
DHEA can be synthesized through a multistep process from the precursor molecule, dehydroepiandrosterone (DHEA). The synthesis involves various chemical reactions, including reduction, oxidation, and esterification. The final product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
DHEA has been extensively studied for its potential therapeutic applications in several health conditions, including depression, osteoporosis, and adrenal insufficiency. It has also been found to have anti-aging properties and may help improve cognitive function and memory.
特性
CAS番号 |
100377-52-4 |
|---|---|
製品名 |
2-(3,4-Dihydroxyphenyl)-2-hydroxyethanimidamide |
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
2-(3,4-dihydroxyphenyl)-2-hydroxyethanimidamide |
InChI |
InChI=1S/C8H10N2O3/c9-8(10)7(13)4-1-2-5(11)6(12)3-4/h1-3,7,11-13H,(H3,9,10) |
InChIキー |
MJJKCXGUVNDQOD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(C(=N)N)O)O)O |
正規SMILES |
C1=CC(=C(C=C1C(C(=N)N)O)O)O |
同義語 |
Mandelamidine, 3,4-dihydroxy- (6CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



